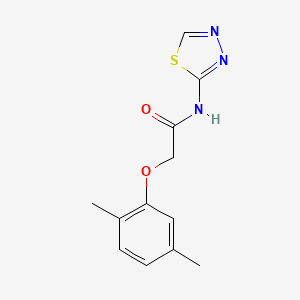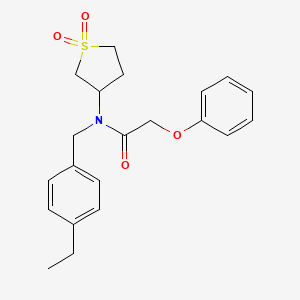![molecular formula C19H25NO3S B12129793 {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine](/img/structure/B12129793.png)
{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Le nom systématique du composé reflète sa structure : {[3-(Tert-butyl)-4-méthoxyphényl]sulfonyl}(3,5-diméthylphényl)amine.
- C'est un solide jaune pâle à brun, souvent utilisé comme intermédiaire en synthèse organique.
N-tert-Butyl-3,5-diméthylaniline: est un composé organique de formule chimique CHN. Il appartient à la classe des arylamines et présente à la fois un groupe tert-butyle et un groupe méthoxy liés au cycle benzénique.
Méthodes De Préparation
Voies de synthèse: Une voie de synthèse courante implique la réaction de couplage de Suzuki–Miyaura, qui relie les halogénures d'aryle (tels que les bromures ou les chlorures) aux acides arylboroniques ou aux esters de boronate. Dans ce cas, le réactif de bore serait un acide arylboronique ou son dérivé.
Conditions de réaction: Le couplage de Suzuki–Miyaura utilise généralement un catalyseur au palladium, une base (telle que le carbonate de potassium) et un solvant (souvent du DMF ou du toluène).
Production industrielle: Bien qu'il n'existe pas de méthode de production à l'échelle industrielle spécifique pour ce composé, il peut être synthétisé à l'échelle du laboratoire en utilisant la réaction de couplage susmentionnée.
Analyse Des Réactions Chimiques
Réactions: La N-tert-Butyl-3,5-diméthylaniline peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants:
Principaux produits: Les produits spécifiques dépendent des conditions de réaction et des réactifs utilisés.
Applications de la recherche scientifique
Chimie: La N-tert-Butyl-3,5-diméthylaniline sert de brique de construction dans la synthèse d'autres composés organiques.
Biologie et médecine: Ses dérivés peuvent trouver des applications dans la découverte de médicaments ou comme intermédiaires dans la synthèse pharmaceutique.
Industrie: Bien qu'il ne soit pas directement utilisé dans des processus industriels à grande échelle, il contribue au développement de matériaux fonctionnels.
Mécanisme d'action
- Le mécanisme d'action du composé dépend de son application spécifique. Par exemple, s'il est utilisé comme intermédiaire pharmaceutique, il peut interagir avec des cibles biologiques par liaison ou voies métaboliques.
Applications De Recherche Scientifique
Chemistry: N-tert-Butyl-3,5-dimethylaniline serves as a building block in the synthesis of other organic compounds.
Biology and Medicine: Its derivatives may find applications in drug discovery or as intermediates in pharmaceutical synthesis.
Industry: Although not directly used in large-scale industrial processes, it contributes to the development of functional materials.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application. For example, if used as a drug intermediate, it may interact with biological targets through binding or metabolic pathways.
Comparaison Avec Des Composés Similaires
Composés similaires: D'autres arylamines portant des substituants tert-butyle et méthoxy peuvent présenter des similitudes. la combinaison unique de ces groupes dans la N-tert-Butyl-3,5-diméthylaniline la distingue des autres composés.
Propriétés
Formule moléculaire |
C19H25NO3S |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
3-tert-butyl-N-(3,5-dimethylphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-13-9-14(2)11-15(10-13)20-24(21,22)16-7-8-18(23-6)17(12-16)19(3,4)5/h7-12,20H,1-6H3 |
Clé InChI |
VKENIUOYRGDYRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12129733.png)
![[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide](/img/structure/B12129738.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129742.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12129743.png)


-yl)methanone](/img/structure/B12129753.png)

![3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12129760.png)

![2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129770.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129778.png)

